molecular formula C18H21N3O2 B5904014 3-(propionylamino)-N-(3-pyridin-4-ylpropyl)benzamide

3-(propionylamino)-N-(3-pyridin-4-ylpropyl)benzamide

Cat. No. B5904014
M. Wt: 311.4 g/mol
InChI Key: ZZRQARZQHOIFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(propionylamino)-N-(3-pyridin-4-ylpropyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PAPPB and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of PAPPB is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer, inflammation, and neurodegeneration. PAPPB has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It also inhibits the NF-κB signaling pathway, which is involved in inflammation. PAPPB has also been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
PAPPB has been found to exhibit various biochemical and physiological effects such as inhibiting cell proliferation, inducing apoptosis, reducing inflammation, and reducing oxidative stress. It has also been found to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using PAPPB in lab experiments is its specificity towards certain signaling pathways, which allows for targeted inhibition or activation of these pathways. Another advantage is its relatively low toxicity and high solubility in water. However, one of the limitations of using PAPPB is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of PAPPB. One area of focus could be the development of more efficient and cost-effective synthesis methods for PAPPB. Another area of focus could be the investigation of the potential therapeutic applications of PAPPB in various diseases such as cancer, inflammation, and neurodegeneration. Additionally, further studies could be conducted to elucidate the mechanism of action of PAPPB and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of PAPPB involves a multi-step process that includes the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-propionylaminobenzoic acid. The resulting compound is then reacted with 3-bromopropylpyridine to form 3-(propionylamino)-N-(3-pyridin-4-ylpropyl)benzamide. The purity and yield of the final product can be improved by various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

PAPPB has been found to have potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, PAPPB has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PAPPB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

3-(propanoylamino)-N-(3-pyridin-4-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-2-17(22)21-16-7-3-6-15(13-16)18(23)20-10-4-5-14-8-11-19-12-9-14/h3,6-9,11-13H,2,4-5,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQARZQHOIFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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